N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Description
“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound that features a quinoline moiety, a thiazole ring, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(23-10-6-15(7-11-23)18-21-9-12-25-18)22-13-16-4-1-3-14-5-2-8-20-17(14)16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIEMBXBYQRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)NCC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Carboxamide Formation: The piperidine ring can be introduced through a reductive amination reaction, followed by carboxylation to form the carboxamide group.
Final Coupling: The quinoline, thiazole, and piperidine carboxamide fragments are then coupled together using appropriate coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives.
Scientific Research Applications
“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The quinoline and thiazole rings often play a crucial role in binding to the target site, while the piperidine carboxamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide: can be compared with other quinoline or thiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
